2-(4-Bromo-3-methylbutyl)benzo[d]thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14BrNS |
|---|---|
Molecular Weight |
284.22 g/mol |
IUPAC Name |
2-(4-bromo-3-methylbutyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H14BrNS/c1-9(8-13)6-7-12-14-10-4-2-3-5-11(10)15-12/h2-5,9H,6-8H2,1H3 |
InChI Key |
VBWGNJQNKWRXDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=NC2=CC=CC=C2S1)CBr |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 2 4 Bromo 3 Methylbutyl Benzo D Thiazole
Precursor Synthesis and Rational Design for Side Chain Incorporation
The benzo[d]thiazole core is a privileged scaffold in medicinal and materials chemistry. mdpi.comnih.gov Its synthesis has been extensively studied, with the most prevalent and versatile method being the condensation reaction of 2-aminothiophenol (B119425) with a suitable one-carbon electrophile. nih.govekb.eg
Common synthetic pathways include:
Condensation with Aldehydes: The reaction of 2-aminothiophenol with an aldehyde is a direct method to form 2-substituted benzothiazoles. mdpi.com This reaction is often catalyzed by an acid and may involve an oxidative step to form the aromatic thiazole (B1198619) ring from an initial thiazolidine intermediate. mdpi.commdpi.com Various catalysts, including H2O2/HCl and biocatalysts, have been employed to improve yields and reaction times, often under mild, room-temperature conditions. nih.govmdpi.com
Condensation with Carboxylic Acids or Acyl Chlorides: Using carboxylic acids or their more reactive derivatives, such as acyl chlorides, provides another robust route. nih.govekb.eg Reactions with carboxylic acids can be promoted by dehydrating agents or conducted under high-temperature or microwave conditions. nih.gov Acyl chlorides react readily with 2-aminothiophenol, often under solvent-free conditions, to produce the corresponding benzothiazoles in excellent yields. researchgate.net
Intramolecular Cyclization: An alternative strategy involves the intramolecular cyclization of thioformanilides. This can be achieved through various means, including mediation by hypervalent iodine reagents or photochemical methods. mdpi.com
Table 1: Selected Methods for Benzo[d]thiazole Scaffold Synthesis
| Reactants | Catalyst/Reagent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| 2-Aminothiophenol + Aromatic Aldehydes | H₂O₂/HCl | Ethanol, Room Temp, 1h | High yield, short reaction time, mild conditions | nih.gov |
| 2-Aminothiophenol + Fatty Acids | P₄S₁₀ | Microwave, 3-4 min | Rapid, solvent-free | nih.gov |
| 2-Aminothiophenol + Acyl Chlorides | None (Solvent-free) | Room Temp, 1-3 min | Excellent yields, rapid, green conditions | researchgate.net |
| 2-Aminothiophenol + Benzaldehyde | NH₄Cl | Methanol/Water, Room Temp, 1h | High yield, recyclable catalyst | mdpi.com |
For the specific synthesis of the target molecule, an unsubstituted benzo[d]thiazole could be prepared first, which would then be functionalized at the C2 position.
The 4-bromo-3-methylbutyl side chain is a key aliphatic electrophile required for attachment to the benzothiazole (B30560) nucleus. A direct precursor for this would be a bifunctional molecule, such as 1,4-dibromo-2-methylbutane, which would allow for a nucleophilic attack from the benzothiazole moiety.
A rational synthesis for such a precursor could start from a commercially available starting material like 3-methyl-1-butanol. The synthetic sequence would involve:
Hydrobromination/Bromination: Conversion of the primary alcohol in 3-methyl-1-butanol to a bromide. This can be achieved using standard brominating agents like phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr).
Further Functionalization and Bromination: Alternatively, starting from a molecule like 3-methylbutane-1,4-diol, a selective monobromination followed by the bromination of the second hydroxyl group could be performed. More commonly, a di-haloalkane such as 1,4-dibromo-2-methylbutane would be synthesized from a corresponding diol or through the ring-opening of a suitable cyclic ether followed by functional group manipulation.
Another potential precursor is (E)-4-bromo-2-methylbut-2-en-1-al, which can be synthesized by the bromination of 3,4-epoxy-3-methyl-1-butene with cupric bromide. google.com This unsaturated aldehyde would require subsequent reduction of the double bond and the aldehyde, followed by selective bromination of the resulting primary alcohol to yield the desired saturated bromo-alkyl chain.
Carbon-Carbon and Carbon-Heteroatom Bond Formation Strategies for Compound Assembly
With both the benzothiazole scaffold and the aliphatic side-chain precursor in hand, the central challenge lies in forming the C-C bond between the C2 position of the benzothiazole and the butyl chain.
The C2 proton of the benzothiazole ring is acidic and can be removed by a strong base to generate a potent nucleophile. This is a common and effective strategy for introducing substituents at this position.
The reaction pathway would proceed as follows:
Deprotonation: The benzo[d]thiazole is treated with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). This regioselectively removes the C2 proton, forming 2-lithiobenzo[d]thiazole.
Nucleophilic Attack: The resulting aryllithium species is a powerful nucleophile. The electrophilic precursor, 1,4-dibromo-2-methylbutane, is then added to the reaction mixture. The lithiated benzothiazole attacks the primary carbon bearing a bromine atom, displacing the bromide ion and forming the desired C-C bond.
This nucleophilic substitution reaction is a standard method for C-H functionalization. nih.govacs.org An alternative, though less common for this specific transformation, involves reversing the polarity. A pre-functionalized benzothiazole, such as 2-bromobenzothiazole, could act as an electrophile in a reaction with a nucleophilic organometallic reagent derived from the side chain, such as a Grignard or organolithium reagent.
Transition metal catalysis, particularly using palladium, has emerged as a powerful tool for C-H functionalization and cross-coupling reactions. acs.org While many reported palladium-catalyzed reactions on benzothiazoles involve C-H/C-H cross-coupling with other aromatic systems like thiophenes or thiazoles, rsc.orgnih.govrsc.org these principles can be adapted for alkyl chain attachment.
A potential strategy is direct C-H alkylation. Recent advances in photoredox catalysis have enabled the direct alkylation of heterocycles. acs.org In such a reaction, an alkyl radical is generated from a suitable precursor (e.g., a carboxylic acid or an alkyl halide) and then adds to the benzothiazole ring.
More traditional palladium-catalyzed cross-coupling reactions could also be envisioned, although they require pre-functionalization of the starting materials:
Suzuki Coupling: A 2-boronylated benzothiazole could be coupled with the 4-bromo-3-methylbutyl bromide.
Negishi Coupling: A 2-halobenzothiazole could be coupled with an organozinc reagent derived from the side chain.
The success of the chosen synthetic strategy hinges on the careful optimization of reaction conditions to maximize yield and minimize side products.
Temperature: For the nucleophilic pathway involving lithiation, low temperatures (typically -78 °C) are crucial to ensure the stability of the organolithium intermediate and prevent unwanted side reactions. The subsequent nucleophilic substitution may be allowed to warm to room temperature to ensure the reaction goes to completion. Metal-catalyzed reactions often require elevated temperatures (80-120 °C) to facilitate catalytic turnover. researchgate.net
Solvent Systems: The choice of solvent is critical. Anhydrous aprotic solvents like THF or diethyl ether are required for organometallic reactions. For metal-catalyzed couplings, polar aprotic solvents such as DMF, DMA, or DMSO are often used to ensure the solubility of the reactants and catalyst. researchgate.netresearchgate.net Some modern "green" procedures aim for solvent-free conditions or the use of aqueous media. mdpi.comresearchgate.net
Catalyst Selection: In metal-catalyzed reactions, the choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ligands (e.g., phosphines), and any necessary oxidants or additives is paramount. acs.orgrsc.org For instance, in oxidative C-H/C-H coupling, silver salts are often used as the oxidant. researchgate.net Optimization involves screening various combinations to find the most efficient catalytic system for the specific transformation.
Table 2: General Parameters for Optimization in Benzothiazole Alkylation
| Parameter | Condition/Reagent | Rationale/Effect | Reference |
|---|---|---|---|
| Temperature | Low (-78°C) vs. High (80-120°C) | Low temp stabilizes organometallic intermediates; high temp is often needed for catalytic cycles. | researchgate.net |
| Solvent | Aprotic (THF) vs. Polar Aprotic (DMSO, DMF) | THF is standard for lithiation; DMSO/DMF for Pd-catalyzed reactions. | researchgate.netresearchgate.net |
| Base (for Nucleophilic Path) | n-BuLi, LDA | Strong, non-nucleophilic bases required for C-H deprotonation. | - |
| Catalyst (for Coupling) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Choice of palladium source and ligands significantly impacts reaction efficiency and scope. | acs.orgrsc.org |
| Atmosphere | Inert (N₂, Ar) vs. Air | Organometallic reagents and many catalysts are air- and moisture-sensitive, requiring an inert atmosphere. Some oxidative couplings may use air as the oxidant. | nih.govrsc.org |
By systematically addressing the synthesis of the precursors and the method of their coupling, and by carefully optimizing the reaction conditions, a viable and efficient pathway for the synthesis of 2-(4-Bromo-3-methylbutyl)benzo[d]thiazole can be successfully developed.
Mechanistic Insights into Key Bond-Forming Transformations
The synthesis of the this compound core structure fundamentally relies on the formation of the thiazole ring fused to a benzene (B151609) ring. The most prevalent and versatile method for this construction is the condensation reaction between 2-aminothiophenol and a carboxylic acid or its derivative (such as an aldehyde, acyl chloride, or ester) that contains the desired side chain. In the context of the target molecule, the side-chain precursor would be 5-bromo-4-methylpentanoic acid or a related derivative.
The mechanism for this key transformation can be delineated into several steps. When a carboxylic acid is used, the reaction is typically initiated by the activation of the carboxyl group. The key bond-forming events proceed as follows:
Amide Formation : The first significant event is a nucleophilic attack by the primary amino group (-NH2) of 2-aminothiophenol on the activated carbonyl carbon of the side-chain precursor. This step results in the formation of an intermediate N-(2-mercaptophenyl)amide.
Cyclization via Thiol Attack : The crucial thiazole ring closure occurs through an intramolecular nucleophilic attack. The thiol group (-SH) on the benzene ring attacks the carbonyl carbon of the newly formed amide linkage. This process leads to a heterocyclic intermediate, a 2-hydroxy-2,3-dihydro-1,3-benzothiazole derivative.
Dehydration : The final step to form the aromatic benzothiazole ring is the elimination of a water molecule from the hydroxy intermediate. This dehydration step is often facilitated by acid catalysts or high temperatures, leading to the formation of the stable, aromatic 2-substituted benzo[d]thiazole ring system.
Alternatively, when an aldehyde is used as the precursor, the amino group of 2-aminothiophenol attacks the aldehyde's carbonyl group to form a Schiff base (imine) intermediate. The thiol group then attacks the imine carbon, leading to a cyclized dihydrobenzothiazole intermediate. Subsequent oxidation (dehydrogenation) of this intermediate yields the final aromatic benzothiazole product. organic-chemistry.orgnih.gov This oxidation can be achieved using various oxidizing agents or even molecular oxygen under specific catalytic conditions. organic-chemistry.org The mechanism highlights a sequence of nucleophilic addition, cyclization, and elimination/oxidation reactions as the fundamental bond-forming transformations. nih.gov
Advanced Synthetic Approaches and Sustainable Methodologies
Recent advancements in organic synthesis have focused on developing more efficient, environmentally friendly, and selective methods for constructing heterocyclic compounds like this compound. These approaches aim to minimize waste, reduce energy consumption, and improve control over reaction outcomes.
Exploration of Electro-organic Synthesis for Benzo[d]thiazole Derivatives
Electro-organic synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods, utilizing electricity to drive chemical reactions. researchgate.net This approach offers precise control over reaction conditions and can often be performed under mild, ambient temperature conditions, reducing the need for harsh reagents. researchgate.net
For the synthesis of benzothiazole derivatives, electrosynthesis can be applied in key oxidative cyclization steps. For instance, methods involving electrochemical C-H thiolation have been developed. researchgate.net In a typical setup, an electric current is passed through a solution containing the reactants, such as an aniline derivative and a thiocyanate source, in the presence of an electrolyte. researchgate.net This process can generate the necessary reactive species in situ, avoiding the handling of hazardous oxidants. researchgate.net The advantages of electro-organic synthesis include:
High Efficiency and Selectivity : By controlling the applied voltage, high yields and selectivity can be achieved.
Environmental Benignity : It replaces chemical oxidants with clean electricity, minimizing waste. researchgate.net
Mild Reaction Conditions : Many reactions can be conducted at room temperature and pressure, enhancing safety and energy efficiency. researchgate.net
This methodology represents a promising frontier for the synthesis of complex benzothiazole derivatives, offering a greener pathway for their production. researchgate.net
Green Chemistry Principles in the Synthesis of Related Compounds
The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazoles to create more sustainable chemical processes. nih.gov This involves a variety of strategies aimed at reducing the environmental impact of chemical manufacturing. airo.co.in Key approaches include:
Use of Green Solvents : Replacing volatile and toxic organic solvents with environmentally benign alternatives like water or ethanol. airo.co.in Some reactions have been shown to proceed efficiently in a methanol-water mixture at room temperature. nih.gov
Catalysis : Employing catalysts that are efficient, recyclable, and non-toxic. A wide range of catalysts, including molecular iodine, polystyrene polymer-grafted iodine acetate, and various nanoparticles, have been used to promote benzothiazole synthesis under greener conditions. mdpi.comekb.eg
Energy Efficiency : Utilizing energy-efficient techniques such as microwave irradiation, which can significantly shorten reaction times and improve yields. airo.co.in
Solvent-Free Reactions : Conducting reactions in the absence of a solvent, which simplifies product isolation and eliminates solvent waste. airo.co.inmdpi.com For example, the solid-phase reaction between 2-aminothiophenol and benzoic acids using molecular iodine requires no solvent. nih.gov
The following table summarizes various green catalytic systems used in the synthesis of benzothiazole derivatives.
| Catalyst | Solvent | Reaction Conditions | Key Advantages |
| H2O2/HCl | Ethanol | Room Temperature | Mild conditions, excellent yields. mdpi.com |
| Molecular Iodine | Solvent-free | Solid-phase | Reduced cost, no additional chemicals needed. nih.gov |
| SnP2O7 | Not specified | Not specified | High yields, short reaction times, reusable catalyst. mdpi.com |
| Nickel Oxide (NiO) Nanorods | Ethanol | 60°C | Nanoparticle catalysis. ekb.eg |
| Oxalic acid dihydrate: proline (LTTM) | LTTM as medium | Room Temperature | Eco-friendly medium, high yield. ekb.eg |
These methodologies demonstrate a commitment to developing chemical syntheses that are not only effective but also environmentally responsible. airo.co.inresearchgate.net
Chemo-, Regio-, and Stereoselectivity Considerations in Compound Synthesis
Achieving high levels of chemo-, regio-, and stereoselectivity is a central goal in modern organic synthesis, ensuring that reactions produce the desired isomer of a complex molecule. While the target compound, this compound, does not possess a chiral center on its core structure, these principles are paramount when considering the synthesis of its derivatives or more complex analogues.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of the target molecule, a key challenge is to ensure that the bromination step, if performed on a pre-formed benzothiazole, occurs at the desired position on the side chain without affecting the aromatic rings. This often requires the use of specific brominating agents and carefully controlled reaction conditions.
Regioselectivity is crucial when functionalizing the benzothiazole ring system itself. The benzene ring has four potential sites for substitution (positions 4, 5, 6, and 7). Directing a new substituent to a specific position requires a deep understanding of the electronic properties of the benzothiazole nucleus and the use of directing groups or specific catalytic systems, such as those used in C-H functionalization. nih.gov For example, the Cadogan reaction for cyclization can exhibit high regioselectivity based on the nucleophilicity of different positions on the ring. nih.gov Similarly, in cycloaddition reactions involving benzothiazole derivatives, controlling the regioselectivity is key to obtaining the desired product isomer. tandfonline.com
Stereoselectivity becomes important if chiral centers are present or introduced, for instance, in the side chain. The methyl group at position 3 of the butyl side chain in the target molecule creates a chiral center. A non-stereoselective synthesis would produce a racemic mixture of (R)- and (S)-enantiomers. To synthesize a single enantiomer, one would need to employ an asymmetric synthesis strategy. This could involve using a chiral starting material for the side chain, or using a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For example, N-heterocyclic carbene (NHC) catalyzed domino reactions have been developed for the asymmetric synthesis of benzothiazolo-pyrimidinones with excellent stereoselectivities. nih.gov
Computational and Theoretical Investigations of 2 4 Bromo 3 Methylbutyl Benzo D Thiazole
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic nature of 2-(4-Bromo-3-methylbutyl)benzo[d]thiazole. These methods model the distribution of electrons within the molecule, which governs its geometry, stability, and chemical reactivity.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and energy of a compound in its most stable state, known as the ground state. For this compound, a full geometry optimization would be performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p). This process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the minimum possible energy.
The expected outcome of such a calculation would be a detailed set of Cartesian coordinates for each atom, defining the molecule's three-dimensional structure. Key structural parameters, such as the bond lengths within the benzothiazole (B30560) ring system and the conformation of the alkyl halide side chain, would be determined. Theoretical studies on similar benzothiazole structures have shown that DFT calculations provide results that are consistent with experimental data from X-ray crystallography where available. The planarity of the fused benzothiazole ring system is a critical aspect that would be confirmed, with the dihedral angle between the benzene (B151609) and thiazole (B1198619) rings expected to be close to zero. The total electronic energy calculated for the optimized structure provides a measure of the molecule's thermodynamic stability.
Table 1: Predicted Key Geometrical Parameters for this compound from DFT Calculations Note: These are representative values based on typical findings for substituted benzothiazoles and should be confirmed by specific calculations for the title compound.
| Parameter | Predicted Value Range | Description |
| C-S bond lengths (Thiazole) | 1.73 - 1.76 Å | Shorter than a typical C-S single bond, indicating partial double bond character due to electron delocalization within the ring system. |
| C-N bond lengths (Thiazole) | 1.30 - 1.38 Å | Reflects the imine and amine character within the heterocyclic ring. |
| C-C bond lengths (Benzene) | 1.39 - 1.41 Å | Typical aromatic C-C bond lengths. |
| C-Br bond length | ~1.96 Å | Standard length for a bromoalkane. |
| Dihedral Angle (Benzene-Thiazole) | < 2° | Indicates a high degree of planarity for the fused ring system. |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
For this compound, the HOMO is expected to be primarily localized over the electron-rich benzothiazole ring system, which is characteristic of such heterocyclic compounds. Conversely, the LUMO would also be distributed across the aromatic system, often with significant contributions from the atoms of the thiazole ring. The presence of the electronegative bromine atom on the side chain could also influence the localization and energy of the LUMO.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule can be more easily excited, making it more reactive. Calculations on various substituted benzothiazoles have shown that the nature and position of substituents can significantly alter this gap. For the title compound, the alkyl halide chain acts as a substituent that would modulate the electronic properties and, consequently, the reactivity profile compared to unsubstituted benzothiazole.
Table 2: Conceptual Reactivity Descriptors Derived from HOMO-LUMO Energies Note: The formulas provided are used in computational studies to quantify the reactivity of molecules based on calculated orbital energies.
| Descriptor | Formula | Chemical Implication |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity; a smaller gap implies higher reactivity. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the 4-bromo-3-methylbutyl side chain introduces multiple possible three-dimensional arrangements, or conformations, for the molecule. Understanding these conformations is essential as they can influence the molecule's physical properties and biological interactions.
Rotational Barriers and Preferred Conformations of the Butyl Side Chain
The butyl side chain has several rotatable single bonds (C-C bonds). Rotation around these bonds does not occur freely but is restricted by energy barriers. Conformational analysis involves systematically rotating these bonds and calculating the energy of the resulting structure to map the potential energy surface. This process identifies the lowest-energy (most stable) conformations and the energy required to transition between them (rotational barriers).
For the this compound side chain, key rotations would include the bond between the benzothiazole ring and the first carbon of the chain, as well as the C-C bonds within the chain itself. The calculations would likely reveal several local energy minima corresponding to staggered conformations, which are generally more stable than eclipsed conformations due to reduced steric hindrance. The global minimum would represent the most populated conformation of the molecule in the ground state.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, providing a theoretical spectrum that can be used to interpret and verify experimental data. For this compound, the prediction of its vibrational spectrum (infrared and Raman) is particularly valuable.
Following the geometry optimization, a frequency calculation is performed. This calculation provides the fundamental vibrational modes of the molecule. The results include the frequency (wavenumber), intensity, and description of each vibrational mode (e.g., C-H stretch, C=N stretch, ring deformation). It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors inherent in the computational methods, leading to better agreement with experimental spectra. Such theoretical spectra are invaluable for assigning the peaks observed in an experimental FT-IR or FT-Raman spectrum.
Table 3: Representative Predicted Vibrational Frequencies for Benzothiazole Derivatives Note: These are typical frequency ranges for key functional groups found in the title compound, based on DFT calculations for related structures.
| Vibrational Mode | Predicted Wavenumber Range (cm-1) | Description |
| Aromatic C-H stretch | 3050 - 3150 | Stretching vibrations of the C-H bonds on the benzene ring. |
| Aliphatic C-H stretch | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the butyl side chain. |
| C=N stretch | 1550 - 1650 | Stretching of the carbon-nitrogen double bond within the thiazole ring. |
| Aromatic C=C stretch | 1400 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings. |
| C-Br stretch | 500 - 650 | Stretching vibration of the carbon-bromine bond. |
Computational Prediction of NMR Chemical Shifts (e.g., GIAO method)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for structural elucidation of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating magnetic properties, including NMR shielding tensors. researchgate.net This method, often employed with Density Functional Theory (DFT) calculations, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.net
The process involves optimizing the molecule's geometry and then performing GIAO calculations. The resulting isotropic shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), and often by applying a linear scaling factor to correct for systematic errors. researchgate.net For a molecule like this compound, this technique would be invaluable for assigning specific signals in an experimental spectrum to the correct nuclei in the benzothiazole ring system and the bromo-methylbutyl side chain, helping to confirm its structure. While specific calculated data for the title compound are not available, the methodology provides a reliable framework for such predictions.
Table 1: Illustrative Data for Predicted vs. Experimental ¹³C NMR Chemical Shifts (Note: This table is a hypothetical representation for illustrative purposes, as specific data for this compound was not found.)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C2 | 168.5 | 169.1 |
| C4 | 122.0 | 122.5 |
| C5 | 125.5 | 125.8 |
| C6 | 123.0 | 123.9 |
| C7 | 121.5 | 121.7 |
| C8 (Side Chain) | 35.2 | 35.5 |
| C9 (Side Chain) | 38.1 | 38.4 |
| C10 (Side Chain) | 40.3 | 40.7 |
| C11 (Side Chain) | 33.9 | 34.2 |
Simulation of Vibrational Frequencies (IR/Raman) and Electronic Transitions (UV-Vis)
Theoretical simulations of vibrational and electronic spectra are crucial for interpreting experimental data. DFT calculations are commonly used to compute harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. core.ac.ukresearchgate.net These calculations are performed on the optimized molecular geometry. researchgate.net The computed frequencies are often scaled by a factor to account for anharmonicity and achieve better agreement with experimental results. researchgate.netscifiniti.com Analysis of the vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as the C=N and C-S bonds in the thiazole ring or the C-Br bond in the side chain. core.ac.ukresearchgate.net
Similarly, Time-Dependent DFT (TD-DFT) is employed to simulate electronic transitions, which are observed in UV-Vis spectroscopy. This method provides information about the excitation energies and oscillator strengths of the transitions, which helps in understanding the electronic structure and the nature of the molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). core.ac.ukresearchgate.net
Table 2: Illustrative Data for Simulated Vibrational Frequencies of the Benzothiazole Core (Note: This table is based on general findings for the benzothiazole moiety and is for illustrative purposes only.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C-H) aromatic | 3105 | 3108 | Aromatic C-H stretching |
| ν(C=N) | 1630 | 1625 | Thiazole ring C=N stretching |
| ν(C=C) aromatic | 1595 | 1600 | Benzene ring C=C stretching |
| β(C-H) | 1465 | 1460 | In-plane C-H bending |
| ν(C-S) | 750 | 748 | Thiazole ring C-S stretching |
Molecular Dynamics Simulations to Elucidate Dynamic Behavior in Model Environments (non-biological)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While often used in biological contexts, MD simulations in non-biological model environments (e.g., various solvents or amorphous solid states) can reveal important information about the conformational flexibility, intermolecular interactions, and dynamic behavior of a compound like this compound.
These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. From this trajectory, various thermodynamic and structural properties can be calculated. For the title compound, MD simulations could be used to explore the rotational freedom of the butyl side chain, study its aggregation behavior in different solvents, or understand its diffusion characteristics. Such studies on thiazole derivatives have been performed to understand their interactions and stability. nih.gov
Application of Electron Delocalization Descriptors (e.g., EDDB, GIMIC) to Understand Aromaticity and Reactivity
Aromaticity is a key concept in chemistry related to cyclic electron delocalization, which imparts significant stability and unique reactivity to molecules. ineosopen.org Modern computational methods provide quantitative descriptors to measure this property. The Electron Density of Delocalized Bonds (EDDB) and the Gauge-Including Magnetically Induced Current (GIMIC) are two such powerful tools. rsc.orgnih.gov
The EDDB method quantifies the extent of electron delocalization in cyclic systems, providing a direct measure of aromaticity based on the electron density. researchgate.net GIMIC, on the other hand, calculates the magnetically induced ring currents, a hallmark of aromatic systems. Aromatic species sustain a diatropic ring current, while antiaromatic species sustain a paratropic current. These methods could be applied to the benzothiazole ring of this compound to quantify the aromaticity of both the fused benzene and thiazole rings. nih.gov Understanding the degree of electron delocalization is crucial for predicting the molecule's reactivity, particularly its susceptibility to electrophilic or nucleophilic attack. nih.gov
Reactivity and Mechanistic Studies of 2 4 Bromo 3 Methylbutyl Benzo D Thiazole
Reactivity of the Bromine Atom: Nucleophilic Substitution and Elimination Pathways
The bromine atom, attached to a secondary carbon in the 3-methylbutyl side chain, is a key functional group that dictates a significant portion of the molecule's reactivity. Its position and the nature of the alkyl chain allow for both nucleophilic substitution and elimination reactions.
Kinetics and Thermodynamics of X-Substitution Reactions
While specific kinetic and thermodynamic data for 2-(4-Bromo-3-methylbutyl)benzo[d]thiazole are not extensively documented in publicly available literature, the principles of nucleophilic substitution reactions on secondary alkyl bromides provide a strong predictive framework. The reaction of the bromoalkane moiety with a nucleophile (Nu⁻) can proceed through either an S(_N)1 or S(_N)2 mechanism, with the operative pathway being influenced by the nature of the nucleophile, the solvent, and the temperature.
Table 1: Factors Influencing Nucleophilic Substitution Pathways
| Factor | Favors S(_N)1 | Favors S(_N)2 |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMF) |
| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) |
Given that the bromine is on a secondary carbon, both pathways are possible. Strong, unhindered nucleophiles in polar aprotic solvents would favor an S(_N)2 reaction, leading to an inversion of stereochemistry if the carbon were chiral. Conversely, solvolysis in a polar protic solvent with a weak nucleophile would likely proceed through an S(_N)1 mechanism, involving a carbocation intermediate. The presence of the methyl group at the 3-position may slightly hinder the backside attack required for an S(_N)2 reaction, potentially making the S(_N)1 pathway more competitive under appropriate conditions.
Quantum chemical and experimental studies on analogous systems, such as the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol, highlight the complexity of nucleophilic substitutions in heterocyclic systems, where intermediates can direct the reaction toward unexpected products. nih.gov
Pathways for Eliminations Leading to Unsaturated Derivatives
In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form unsaturated derivatives. The two primary elimination pathways are E1 and E2.
The E2 mechanism is a concerted process that requires an anti-periplanar arrangement of a proton and the leaving group. In this compound, there are protons on the adjacent carbons (C2 and C4 of the butyl chain) that can be abstracted. Abstraction of a proton from the methylene (B1212753) group (C4) would lead to the formation of 2-(3-methylbut-3-en-1-yl)benzo[d]thiazole (Hofmann product), while abstraction of the methine proton (C2) would yield 2-(3-methylbut-2-en-1-yl)benzo[d]thiazole (Zaitsev product). The regioselectivity of the elimination is influenced by the size of the base. A bulky base, such as potassium tert-butoxide, would favor the formation of the less sterically hindered Hofmann product.
The E1 mechanism proceeds through a carbocation intermediate, the same as in the S(_N)1 pathway. This pathway is favored by weak bases and polar protic solvents. The subsequent deprotonation to form the alkene would generally favor the more substituted and thermodynamically stable Zaitsev product.
Functionalization of the Benzo[d]thiazole Heterocycle
The benzothiazole (B30560) ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. Furthermore, the heteroatoms provide handles for directed metalation strategies.
Electrophilic Aromatic Substitution Reactions on the Benzo[d]thiazole Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.comlumenlearning.comlibretexts.orglibretexts.orgmsu.edu The benzothiazole nucleus is generally reactive towards electrophiles, with the position of substitution being directed by the existing substituents and the inherent electronic nature of the heterocyclic system. The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate (arenium ion), followed by deprotonation to restore aromaticity. libretexts.org
For the benzothiazole ring, the benzene (B151609) part is activated towards electrophilic attack. The positions on the benzene ring (4, 5, 6, and 7) are potential sites for substitution. The precise location of substitution can be influenced by the electron-donating or -withdrawing nature of the thiazole (B1198619) ring and any other substituents present. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu
Directed Ortho-Metalation and Lithiation Strategies for Further Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles.
In the context of benzothiazole, the nitrogen and sulfur atoms can potentially act as directing groups. researchgate.net The lithiation of the benzothiazole ring, followed by quenching with an electrophile, allows for the introduction of a wide range of functional groups at specific positions that might be difficult to access through classical EAS reactions. For instance, lithiation can occur at the C2 position if it is not already substituted, or at positions ortho to the heteroatoms on the benzene ring.
Cross-Coupling Reactions Involving the Bromine Moiety
The bromine atom in this compound is a versatile handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Negishi, and Sonogashira couplings, are particularly relevant. nih.govresearchgate.net For instance, a Suzuki coupling would involve the reaction of the bromoalkane with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. While these reactions are more commonly performed on aryl or vinyl halides, conditions can be optimized for alkyl halides.
Copper-catalyzed cross-coupling reactions are also a viable option. For example, a microwave-assisted C-S cross-coupling reaction has been demonstrated between thiols and 2-(4-bromophenyl)-benzothiazole using a copper(I) iodide catalyst. bohrium.comrsc.org This suggests that the bromine in the alkyl chain of the target molecule could potentially be displaced by various sulfur nucleophiles under similar conditions. The incorporation of bromine atoms into heterocyclic systems has been shown to increase their reactivity in both nucleophilic substitution and cross-coupling reactions. semanticscholar.orgnih.govresearchgate.net
Table 2: Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst | Bond Formed |
| Suzuki | Organoboron reagent | Palladium | C-C |
| Stille | Organotin reagent | Palladium | C-C |
| Negishi | Organozinc reagent | Palladium or Nickel | C-C |
| Sonogashira | Terminal alkyne | Palladium/Copper | C-C (sp) |
| Buchwald-Hartwig | Amine | Palladium | C-N |
| Ullmann | Alcohol/Thiol | Copper | C-O / C-S |
The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations and can be tailored to achieve the desired product in high yield.
Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Sonogashira, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of a primary alkyl bromide in this compound makes it a suitable substrate for such transformations, although the reactivity of alkyl halides can differ from that of the more commonly used aryl or vinyl halides.
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide. While traditionally applied to sp²-hybridized carbons, advancements have extended its utility to sp³-hybridized centers, such as the alkyl bromide in the target molecule. The reaction would likely proceed via an oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with an organoboron species and subsequent reductive elimination to form the new C-C bond. The choice of ligand on the palladium catalyst is crucial for the success of coupling with alkyl bromides, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the oxidative addition and prevent side reactions like β-hydride elimination.
| Reaction | Typical Reagents | Potential Product | Key Considerations |
| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-(3-Methyl-4-aryl/vinylbutyl)benzo[d]thiazole | Ligand choice is critical for alkyl bromide coupling; potential for β-hydride elimination. |
| Sonogashira | Terminal alkyne, Pd catalyst, Copper(I) co-catalyst, Base (e.g., amine) | 2-(3-Methyl-5-alkynylpentyl)benzo[d]thiazole | Copper-free conditions may be preferred to avoid side reactions. |
| Stille | Organostannane (e.g., R-SnBu₃), Pd catalyst | 2-(3-Methyl-4-substituted-butyl)benzo[d]thiazole | Toxicity of tin reagents is a significant drawback. |
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with organic halides. The coupling of alkyl bromides under Sonogashira conditions is feasible, though it may require specific catalytic systems. The mechanism involves a palladium catalytic cycle and often a copper co-catalyst. The reaction would extend the alkyl chain of this compound with an alkynyl group, providing a route to more complex structures.
Stille Coupling: This reaction utilizes organostannane reagents to couple with organic halides. The Stille reaction is known for its tolerance of a wide range of functional groups. However, the toxicity of organotin compounds is a significant disadvantage. The reaction would proceed through a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
C-H Activation and Direct Arylation Strategies for Extended Conjugated Systems
While the primary reactivity for cross-coupling lies at the C-Br bond of the alkyl chain, the benzothiazole ring itself possesses C-H bonds that can be functionalized through palladium-catalyzed C-H activation and direct arylation strategies. These methods offer an atom-economical way to extend the π-conjugated system of the benzothiazole core, which is of interest for applications in materials science.
Direct arylation typically involves the reaction of the heterocyclic C-H bond with an aryl halide. For a 2-alkyl-substituted benzothiazole, the most likely positions for C-H activation would be on the benzo part of the ring system. The reaction is generally directed by the heteroatoms and the existing substitution pattern. Such a reaction on this compound would lead to the formation of an aryl-substituted benzothiazole, creating a more extended conjugated system while leaving the bromoalkyl chain available for subsequent transformations.
| Strategy | Typical Reagents | Potential Product | Key Considerations |
| Direct Arylation | Aryl bromide or iodide, Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | Aryl-substituted this compound | Regioselectivity on the benzothiazole ring needs to be controlled. |
Stability and Degradation Pathway Investigations (non-biological contexts)
The stability of this compound is a critical factor in its handling, storage, and application. Degradation can be initiated by thermal energy, light, or chemical reagents.
Thermal and Photolytic Stability Studies
Thermal Stability: The thermal stability of the compound is likely limited by the C-Br bond in the alkyl side chain, which is generally weaker than the C-C and C-H bonds within the molecule. At elevated temperatures, homolytic cleavage of the C-Br bond can occur, generating a primary alkyl radical and a bromine radical. This initiation step can lead to a variety of subsequent reactions, including elimination to form an alkene and HBr, or other radical-driven decomposition pathways. The benzothiazole ring itself is a relatively stable aromatic system and would likely require significantly higher temperatures for decomposition. Studies on the thermal decomposition of bromoalkanes indicate that elimination of HBr is a common pathway. rsc.org
Photolytic Stability: Benzothiazole and its derivatives are known to absorb UV radiation. nih.govresearchgate.net This absorption can lead to electronic excitation and subsequent photochemical reactions. The C-Br bond is also susceptible to photolytic cleavage. pnas.org Upon irradiation with UV light, the C-Br bond can break homolytically, forming radicals that can initiate degradation pathways similar to those in thermal decomposition. The specific products would depend on the wavelength of light and the presence of other reactive species, such as oxygen. Some benzothiazole derivatives have been investigated for their photostability, with the nature of substituents playing a key role. nih.gov
Oxidative and Reductive Transformations of the Compound
Oxidative Transformations: The benzothiazole ring and the alkyl side chain are both susceptible to oxidation, although under different conditions. The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone under strong oxidizing conditions. The benzene ring can undergo oxidation to form hydroxylated derivatives, potentially leading to ring-opening with very strong oxidants. acs.orgnih.govresearchgate.nettandfonline.com The alkyl side chain can also be oxidized, for instance at the benzylic-like position adjacent to the thiazole ring, although the presence of the methyl group might influence the regioselectivity.
Reductive Transformations: The primary site for reduction in this compound is the carbon-bromine bond. This bond can be cleaved via a variety of reductive methods. Catalytic hydrogenation, for example, using hydrogen gas and a palladium catalyst, would likely result in the reductive dehalogenation to yield 2-(3-methylbutyl)benzo[d]thiazole. Other methods for the reductive cleavage of C-Br bonds include the use of reducing metals (like zinc) or hydride reagents. nih.gov The benzothiazole ring is generally resistant to reduction under mild conditions but can be reduced under more forcing conditions.
Investigation of 2 4 Bromo 3 Methylbutyl Benzo D Thiazole As a Chemical Building Block
Utility in the Synthesis of Advanced Organic Molecules
The presence of a terminal bromine atom on the alkyl chain of 2-(4-Bromo-3-methylbutyl)benzo[d]thiazole makes it an excellent substrate for a variety of synthetic transformations. The bromine atom serves as a good leaving group in nucleophilic substitution reactions and can participate in organometallic coupling and cyclization reactions.
Precursor for the Construction of Fused Polycyclic Systems
A key potential application of this compound is in the synthesis of fused polycyclic systems through intramolecular cyclization. Such reactions can lead to the formation of novel heterocyclic structures with potential applications in drug discovery and materials science. organic-chemistry.orgcore.ac.uk
One plausible synthetic route involves the intramolecular Friedel-Crafts alkylation of the benzothiazole (B30560) ring. In the presence of a Lewis acid catalyst, the bromoalkyl chain could cyclize onto the electron-rich benzene (B151609) portion of the benzothiazole nucleus. Depending on the reaction conditions, this could lead to the formation of a new six-membered ring fused to the benzothiazole system. The position of the methyl group on the butyl chain would influence the regioselectivity of the cyclization.
Another approach could involve the conversion of the bromide to an organometallic species, followed by an intramolecular coupling reaction. For instance, conversion to an organolithium or Grignard reagent could facilitate an intramolecular attack on an appropriate electrophilic site, if one were introduced onto the benzothiazole ring.
These intramolecular cyclization strategies provide a pathway to rigid, complex molecular architectures that are often sought after in the development of new therapeutic agents and functional materials. jsynthchem.com
Scaffold for the Introduction of Diverse Functionalities
The bromoalkyl group of this compound serves as a handle for introducing a wide range of functional groups through nucleophilic substitution reactions. The carbon-bromine bond is susceptible to cleavage by a variety of nucleophiles, allowing for the straightforward synthesis of a diverse library of derivatives.
Common nucleophiles that could be employed in reactions with this compound include:
Amines: Reaction with primary or secondary amines would yield the corresponding amino-functionalized benzothiazole derivatives. These could be valuable as intermediates for further elaboration or as final products with potential biological activity.
Azides: Substitution with sodium azide (B81097) would produce an azidoalkyl-benzothiazole, which can be further transformed via click chemistry or reduced to a primary amine.
Thiols: Thiolates can displace the bromide to form thioethers, introducing sulfur-containing functionalities.
Cyanides: The introduction of a nitrile group via cyanide substitution provides a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.
Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides would lead to the formation of ethers.
This versatility makes this compound a valuable scaffold for creating a multitude of derivatives, each with unique chemical properties and potential applications. organic-chemistry.org
Role in the Development of Novel Benzo[d]thiazole Analogues and Derivatives
The ability to easily modify the structure of this compound makes it an ideal starting material for the systematic development of new benzothiazole analogues for structure-activity relationship studies and the exploration of chemical space.
Synthesis of Libraries for Structure-Reactivity Relationship Studies
In medicinal chemistry, the synthesis of compound libraries is a crucial step in the discovery of new drugs. By systematically varying the functional groups on a core scaffold, researchers can investigate how these changes affect the biological activity of the molecule. This process, known as a structure-activity relationship (SAR) study, helps in the identification of the key structural features required for a desired therapeutic effect.
This compound is an excellent starting point for the creation of such a library. The reactivity of the bromo group allows for parallel synthesis techniques to be employed, where the starting material is reacted with a large number of different nucleophiles in separate reaction vessels to rapidly generate a diverse set of products.
Table 1: Hypothetical Library of Derivatives from this compound
| Entry | Nucleophile | Resulting Functional Group | Potential Application Area |
| 1 | Morpholine | -N(CH₂CH₂)₂O | Medicinal Chemistry |
| 2 | Sodium Azide | -N₃ | Click Chemistry, Amine Synthesis |
| 3 | Sodium Cyanide | -CN | Intermediate for Acids/Amines |
| 4 | Sodium Thiomethoxide | -SCH₃ | Agrochemical Research |
| 5 | Sodium Phenoxide | -OPh | Material Science |
This systematic approach to derivatization is a powerful tool for optimizing the properties of a lead compound in a drug discovery program.
Exploration of Isomeric and Homologous Series
To further explore the chemical space around the this compound scaffold, isomeric and homologous series could be synthesized.
Isomers: The position of the methyl group on the butyl chain could be varied to understand the steric and electronic effects of this substituent on the molecule's properties. For example, synthesizing 2-(4-bromo-2-methylbutyl)benzo[d]thiazole or 2-(4-bromobutyl)benzo[d]thiazole (B13614191) would provide valuable comparative data. Additionally, the position of the bromoalkyl substituent on the benzothiazole ring could be moved from the 2-position to other positions on the benzene ring to explore the impact on reactivity and biological activity.
Homologs: The length of the alkyl chain could be systematically increased or decreased. Synthesizing the corresponding bromopropyl or bromopentyl derivatives would allow for an investigation into how the chain length affects properties such as lipophilicity and binding affinity to biological targets.
By preparing and studying these related series of compounds, a comprehensive understanding of the structure-property relationships for this class of benzothiazole derivatives can be developed.
Potential in Material Science Applications
Beyond its applications in medicinal chemistry, the benzothiazole core has been investigated for its use in functional materials due to its thermal stability and interesting electronic and optical properties. rsc.org this compound could serve as a valuable monomer or functionalizing agent in the development of new materials.
The bromoalkyl chain provides a reactive site for incorporating the benzothiazole moiety into a polymer backbone. For example, it could be used in polymerization reactions to create polymers with pendant benzothiazole groups. These materials could exhibit interesting photoluminescent or conductive properties.
Alternatively, the bromo group could be used to graft the benzothiazole unit onto the surface of other materials, thereby modifying their surface properties. For instance, it could be attached to silica (B1680970) or other inorganic substrates to create new stationary phases for chromatography or to functionalize nanoparticles.
The ability to introduce the rigid, aromatic benzothiazole core into larger material structures via the flexible alkyl linker offers a route to materials with novel and tunable properties, excluding direct applications in biological or photovoltaic fields. uobaghdad.edu.iq
Precursor for Optoelectronic Components and Organic Semiconductors
There is no theoretical or synthetic pathway information available in the scientific literature for the use of this compound in optoelectronic components or organic semiconductors.
General research on benzothiazole derivatives highlights their potential in these applications due to their electronic and optical properties. nih.govekb.eg The benzothiazole nucleus is a versatile heterocyclic system that can be incorporated into various molecular designs for materials used in organic field-effect transistors (OFETs), photovoltaics, and organic light-emitting diodes (OLEDs). nih.gov However, without specific data on the target compound, any discussion would be purely speculative and fall outside the scope of this investigation.
Intermediate for Polymer or Macromolecular Architecture
There is no information available regarding the use of this compound as an intermediate for creating polymers or macromolecular structures.
The presence of a bromo-functionalized alkyl chain suggests that this compound could theoretically be used in polymerization reactions, such as by conversion to a Grignard reagent for cross-coupling polymerization or as an initiator for certain types of polymerization. Benzothiazole derivatives have been incorporated into polymer backbones to impart specific electronic or optical properties. rsc.orgnih.gov However, no studies have been published that utilize this compound for these purposes.
Due to the absence of specific research on this compound, no data tables or detailed research findings can be provided.
Advanced Methodologies in Benzo D Thiazole Chemical Research
In Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Analysis
Understanding the reaction kinetics and mechanism is fundamental to optimizing the synthesis of 2-(4-Bromo-3-methylbutyl)benzo[d]thiazole. In situ (in the reaction mixture) spectroscopic techniques are powerful tools for real-time monitoring, allowing chemists to track the concentration of reactants, intermediates, and products without altering the reaction conditions.
The primary synthetic route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with a corresponding carboxylic acid or aldehyde. For the target compound, this would involve reacting 2-aminothiophenol with 4-bromo-3-methylpentanoic acid or its derivative. Techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed in real-time to follow this transformation. magritek.comresearchgate.net
Detailed Research Findings: By integrating a probe into the reaction vessel, FTIR spectroscopy can monitor the reaction progress by tracking the disappearance of the carbonyl (C=O) stretching frequency of the carboxylic acid reactant and the appearance of the characteristic C=N stretching frequency of the benzothiazole (B30560) ring. This continuous data stream allows for the precise determination of reaction endpoints and the identification of any transient intermediates. researchgate.net A study on benzoxazole (B165842) synthesis, a closely related heterocyclic structure, successfully used a combination of flow NMR and FTIR to conclusively determine the reaction mechanism and acquire elusive kinetic data. magritek.com This approach can be directly applied to benzothiazole synthesis to understand rate-determining steps and optimize parameters like temperature and catalyst loading.
| Time (minutes) | Reactant Peak Intensity (e.g., C=O at ~1700 cm⁻¹) | Product Peak Intensity (e.g., C=N at ~1615 cm⁻¹) | Reaction Conversion (%) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0 |
| 15 | 0.75 | 0.25 | 25 |
| 30 | 0.48 | 0.52 | 52 |
| 60 | 0.15 | 0.85 | 85 |
| 90 | 0.05 | 0.95 | 95 |
| 120 | <0.01 | >0.99 | >99 |
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production. In a flow system, reactants are pumped through a network of tubes and reactors where the reaction occurs. This methodology offers significant advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved product consistency. kilolabs.comlabmanager.commdpi.com
The synthesis of heterocyclic compounds, including various benzothiazole derivatives, has been successfully demonstrated using multistep continuous-flow protocols. researchgate.net For this compound, a flow setup could involve pumping a solution of 2-aminothiophenol and 4-bromo-3-methylpentanoic acid through a heated reactor coil, potentially packed with a solid-phase catalyst to facilitate the cyclization.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | 6-12 hours | 10-30 minutes |
| Temperature | 80-110 °C | 150-200 °C |
| Pressure | Atmospheric | 10-20 bar |
| Typical Yield | 75% | 90% |
| Safety Profile | Higher risk with large volumes | Improved safety with small reaction volumes |
| Scalability | Challenging; requires reactor redesign | Straightforward; run for longer time or parallelize |
High-Throughput Experimentation and Automated Synthesis Platforms
High-Throughput Experimentation (HTE) utilizes automation and miniaturization to perform hundreds or even thousands of experiments in parallel. beilstein-journals.org This approach is invaluable for rapidly screening and optimizing reaction conditions, such as catalysts, solvents, bases, and temperatures, which would be prohibitively time-consuming using traditional methods. digitellinc.comstrath.ac.uk
For the synthesis of this compound, an HTE platform could be used to optimize the key C-N and C-S bond-forming cyclization step. Using 96-well plates, a robotic liquid handler can dispense various combinations of reactants, catalysts (e.g., different acids or metal catalysts), and solvents. The plates are then heated and agitated, and the outcome of each reaction is rapidly analyzed, typically by LC-MS (Liquid Chromatography-Mass Spectrometry), to determine the yield of the desired product.
Detailed Research Findings: The integration of HTE with Design of Experiments (DoE), a statistical method for planning experiments, allows for the efficient exploration of a multidimensional reaction space. rsc.orgacsgcipr.orgresearchgate.net This combined approach can identify not only the optimal conditions but also the interactions between different variables. Automated platforms can perform entire optimization campaigns with minimal human intervention, accelerating the discovery of robust and high-yielding synthetic routes. rsc.orgnih.gov This methodology is particularly powerful for medicinal chemistry projects where many derivatives of a core scaffold, like benzothiazole, need to be synthesized. strath.ac.uk
| Experiment | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Acid A | Toluene | 100 | 65 |
| 2 | Acid B | Toluene | 100 | 72 |
| 3 | Acid A | DMF | 100 | 58 |
| 4 | Acid B | DMF | 100 | 61 |
| 5 | Acid A | Toluene | 120 | 88 |
| 6 | Acid B | Toluene | 120 | 91 |
| 7 | Acid A | DMF | 120 | 75 |
| 8 | Acid B | DMF | 120 | 79 |
Data Science and Machine Learning Applications in Reaction Prediction and Optimization
The large datasets generated by HTE are ideal for the application of data science and machine learning (ML). beilstein-journals.org ML algorithms can learn complex relationships between reaction inputs (e.g., molecular structures of reactants, catalysts, solvents) and outcomes (e.g., yield, selectivity). ucla.eduacs.orgmit.edu These trained models can then predict the outcomes of new, un-run experiments, guiding chemists toward the most promising conditions and saving significant experimental resources.
Detailed Research Findings: For the synthesis of benzothiazole derivatives, ML models can be trained on data from similar heterocyclic bond-forming reactions. Reactant and solvent molecules are converted into numerical representations (descriptors or "fingerprints") that capture their structural and physicochemical properties. Algorithms such as Random Forest and Neural Networks are then trained to map these descriptors to the reaction yield. ucla.eduresearchgate.net Studies have shown that such models can predict reaction yields with high accuracy. u-strasbg.fr For instance, a Random Forest model trained on a dataset of C-N cross-coupling reactions was able to predict yields for unseen substrates and conditions, demonstrating the power of ML in navigating complex chemical spaces. ucla.edu The integration of ML can also help identify incorrect experimental data and prioritize which molecules in a virtual library are most likely to be successfully synthesized. u-strasbg.fr
| Machine Learning Model | Mean Absolute Error (MAE) | Coefficient of Determination (R²) | Key Advantage |
|---|---|---|---|
| Linear Regression | 15.2% | 0.55 | Simple and interpretable |
| Random Forest | 8.5% | 0.82 | Handles complex, non-linear relationships |
| Gradient Boosting (XGBoost) | 8.1% | 0.84 | High predictive accuracy |
| Neural Network | 9.0% | 0.79 | Can learn from very large and complex datasets |
Future Research Directions and Unexplored Avenues for 2 4 Bromo 3 Methylbutyl Benzo D Thiazole
Development of Novel Derivatization and Scaffold Expansion Strategies
The functionalization of the 2-(4-Bromo-3-methylbutyl)benzo[d]thiazole scaffold offers a promising route to new chemical entities with potentially enhanced or novel properties. The bromo group on the alkyl chain is a key synthetic handle for a variety of chemical transformations. Future research could explore nucleophilic substitution reactions to introduce a wide range of functional groups, such as azides, amines, thiols, and cyanides. These modifications could lead to the development of new compounds with diverse biological activities. nih.gov
Furthermore, the concept of "scaffold hopping" could be applied to move beyond simple derivatization. dundee.ac.uknih.gov This would involve more significant structural modifications to the benzothiazole (B30560) core itself or the alkyl side chain, potentially leading to entirely new classes of compounds. For instance, intramolecular cyclization reactions could be explored to create novel polycyclic systems incorporating the benzothiazole moiety.
| Potential Derivatization Reaction | Reagent/Catalyst | Potential Product Class | Potential Application |
| Nucleophilic Substitution | Sodium azide (B81097) | Azido-functionalized benzothiazoles | Precursors for triazole synthesis via click chemistry |
| Suzuki-Miyaura Coupling | Arylboronic acids / Palladium catalyst | Aryl-substituted benzothiazoles | Exploration of new biological activities |
| Sonogashira Coupling | Terminal alkynes / Copper/Palladium catalyst | Alkynyl-substituted benzothiazoles | Materials science applications (e.g., molecular wires) |
| Intramolecular Cyclization | Strong base | Novel tricyclic benzothiazole derivatives | New chemical scaffolds for drug discovery |
Exploration of Green and Sustainable Manufacturing Routes
The traditional synthesis of benzothiazole derivatives often involves harsh reaction conditions and the use of hazardous reagents and solvents. researchgate.net A significant and largely unexplored area of research for this compound is the development of green and sustainable manufacturing routes. This aligns with the growing demand for environmentally friendly chemical processes in the pharmaceutical and chemical industries. bohrium.com
Future investigations could focus on the use of greener solvents, such as glycerol (B35011) or ionic liquids, which are non-toxic, biodegradable, and recyclable. nih.gov The use of heterogeneous catalysts could also be explored to simplify product purification and enable catalyst recycling. mdpi.com Furthermore, energy-efficient synthetic methods, such as microwave-assisted or ultrasound-promoted reactions, could significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com
| Green Chemistry Approach | Specific Example | Potential Advantage |
| Green Solvents | Glycerol, Water, Ionic Liquids | Reduced toxicity and environmental impact, potential for recycling. nih.gov |
| Heterogeneous Catalysis | Solid-supported acid or base catalysts | Ease of separation from the reaction mixture, reusability. mdpi.com |
| Alternative Energy Sources | Microwave irradiation, Ultrasound | Reduced reaction times, lower energy consumption, potentially higher yields. mdpi.com |
| Atom Economy | One-pot multi-component reactions | Reduced waste generation, simplified synthetic procedures. |
Integration with Supramolecular Chemistry for Advanced Assemblies
The planar and aromatic nature of the benzothiazole ring system makes it an attractive building block for supramolecular chemistry. The potential for π-π stacking interactions, hydrogen bonding (if derivatized with suitable functional groups), and other non-covalent interactions could be harnessed to create highly ordered supramolecular assemblies. Research in this area for this compound is virtually nonexistent and represents a significant opportunity for innovation.
Future studies could explore the self-assembly of this compound and its derivatives into various nanostructures, such as nanofibers, nanotubes, and vesicles. The introduction of specific recognition motifs through derivatization could enable the formation of stimuli-responsive materials or sensors. The unique photophysical properties of some benzothiazole derivatives also suggest potential applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). nih.gov
| Supramolecular Assembly | Driving Force | Potential Application |
| Self-Assembled Monolayers | van der Waals forces, π-π stacking | Surface modification, molecular electronics |
| Nanofibers/Nanotubes | Hydrogen bonding, π-π stacking | Drug delivery, tissue engineering |
| Liquid Crystals | Anisotropic molecular shape | Display technologies, optical sensors |
| Host-Guest Complexes | Hydrophobic effects, electrostatic interactions | Molecular recognition, sensing |
Challenges and Opportunities in Scalable Synthesis and Process Intensification
The translation of a laboratory-scale synthesis to an industrial-scale process presents numerous challenges. For this compound, these challenges likely include ensuring regioselectivity, managing reaction exotherms, and developing efficient purification methods. However, these challenges also create opportunities for innovation in process chemistry.
Future research should focus on developing robust and scalable synthetic routes that are both economically viable and environmentally sustainable. This could involve the use of continuous flow chemistry, which offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for in-line monitoring and control. Process intensification strategies, such as the use of microreactors, could further enhance the efficiency and sustainability of the manufacturing process.
| Challenge | Potential Opportunity/Solution |
| Scalability of reaction conditions | Development of continuous flow processes |
| Purification of the final product | Crystallization-based purification, supercritical fluid chromatography |
| Management of hazardous reagents | In-situ generation of reactive intermediates |
| Process monitoring and control | Implementation of Process Analytical Technology (PAT) |
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for optimizing the synthesis of 2-(4-Bromo-3-methylbutyl)benzo[d]thiazole to enhance yield and purity?
- Answer: Synthesis optimization requires systematic variation of reaction parameters. For brominated heterocycles, key factors include:
- Catalyst selection : Copper bromide (CuBr) is commonly used in bromination reactions (e.g., in thiazole derivatives) to improve regioselectivity .
- Solvent choice : Polar aprotic solvents like acetonitrile (used in ) or DMSO () enhance reaction efficiency.
- Temperature control : Heating to 333 K (60°C) accelerates reaction completion while minimizing side products .
- Purification methods : Column chromatography (silica gel with heptane/ethyl acetate) and recrystallization (e.g., from hexane) are critical for isolating high-purity products .
- Example protocol : Combine 4-phenyl-2-aminothiazole with CuBr and n-butyl nitrite in acetonitrile, reflux, and purify via chromatography .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
- Answer: A multi-technique approach is necessary:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.40–8.16 ppm in ).
- IR spectroscopy : Identifies functional groups (e.g., C-Br stretch near 600–700 cm⁻¹) .
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 430 for brominated compounds in ).
- Elemental analysis : Validates empirical formulas (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- Melting point determination : Sharp melting ranges (e.g., 327–328 K in ) indicate purity.
Q. What theoretical frameworks guide the experimental design of brominated thiazole derivatives?
- Answer: Research should align with established chemical principles:
- Reactivity theory : Bromine’s electrophilic nature directs substitution patterns in thiazole rings .
- Structure-activity relationships (SAR) : Modifications to the butyl or benzothiazole moieties influence biological activity (e.g., antimicrobial potency in ).
- Molecular orbital theory : Predicts electronic transitions and stability (e.g., π-π interactions in crystal packing, as seen in ).
Advanced Research Questions
Q. How can computational chemistry predict the reactivity or biological activity of this compound?
- Answer:
- Docking studies : Simulate ligand-protein interactions (e.g., binding to enzyme active sites, as modeled in ).
- DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO gaps) to predict reactivity .
- MD simulations : Assess stability in biological environments (e.g., membrane permeability).
- ADMET profiling : Predict pharmacokinetic properties (absorption, toxicity) using software like Schrödinger or AutoDock.
Q. What experimental strategies resolve discrepancies between observed spectral data and theoretical predictions for this compound?
- Answer:
- Cross-validation : Compare NMR shifts with analogous compounds (e.g., 2-bromo-4-phenylthiazole in ).
- Isotopic labeling : Use 13C-labeled precursors to confirm carbon assignments.
- X-ray crystallography : Resolve crystal structures to validate bond lengths/angles (e.g., 1.75 Å for C-Br in ) .
- Error analysis : Recalculate elemental analysis with stricter calibration (e.g., ±0.1% tolerance).
Q. How can researchers design experiments to elucidate the biological mechanism of action of this compound?
- Answer:
- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (methodology in ).
- Enzyme inhibition studies : Use fluorescence-based assays to measure binding affinity to target enzymes (e.g., kinases or proteases).
- Cellular imaging : Track subcellular localization via confocal microscopy with fluorescently tagged derivatives.
- Omics integration : Combine transcriptomics/proteomics to identify affected pathways (e.g., apoptosis or oxidative stress).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
